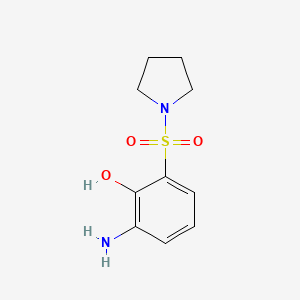
2-Amino-6-(pyrrolidine-1-sulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(pyrrolidine-1-sulfonyl)phenol is a compound that features a pyrrolidine ring, a sulfonyl group, and an amino group attached to a phenol ring
Preparation Methods
The synthesis of 2-Amino-6-(pyrrolidine-1-sulfonyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method is the cyclization of 1,4-diaminobutane.
Amination and Hydroxylation: The final steps involve the introduction of the amino and hydroxyl groups onto the phenol ring. This can be achieved through various substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-Amino-6-(pyrrolidine-1-sulfonyl)phenol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the sulfonyl group.
Substitution: The amino and hydroxyl groups on the phenol ring can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-6-(pyrrolidine-1-sulfonyl)phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure, which may interact with various biological targets.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-6-(pyrrolidine-1-sulfonyl)phenol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that enable binding to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Amino-6-(pyrrolidine-1-sulfonyl)phenol can be compared with other similar compounds such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
654683-40-6 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-amino-6-pyrrolidin-1-ylsulfonylphenol |
InChI |
InChI=1S/C10H14N2O3S/c11-8-4-3-5-9(10(8)13)16(14,15)12-6-1-2-7-12/h3-5,13H,1-2,6-7,11H2 |
InChI Key |
DSIKUUQKMFAMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)

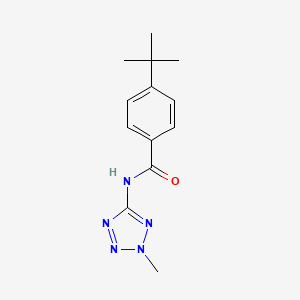


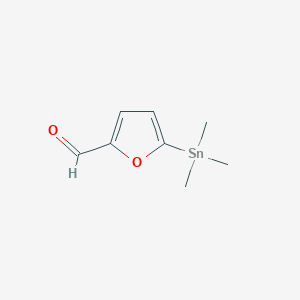
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
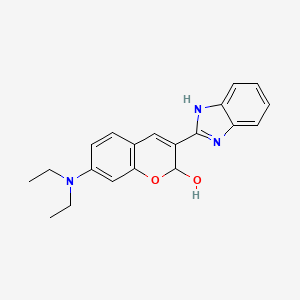
![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
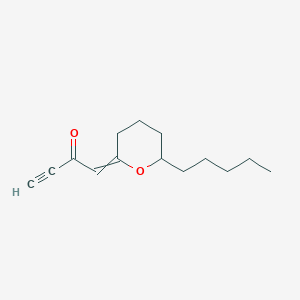
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
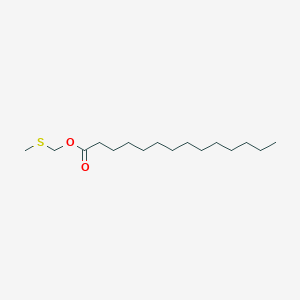
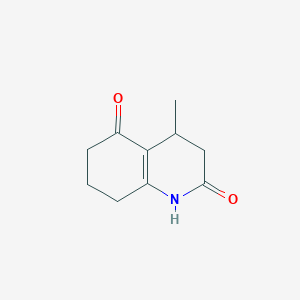
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
